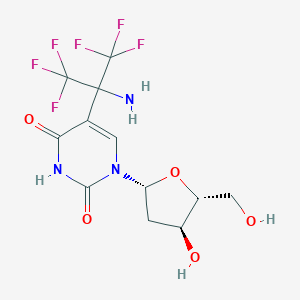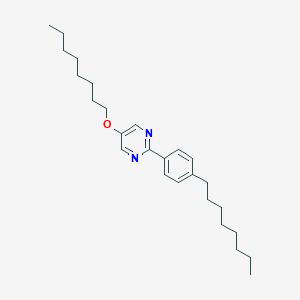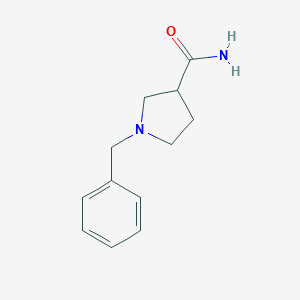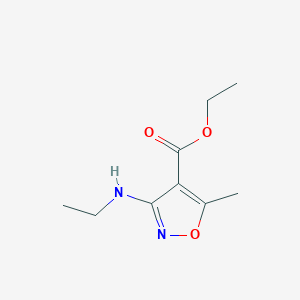
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as etomidate, which is a general anesthetic drug that is used to induce anesthesia in patients undergoing surgery. However,
Wirkmechanismus
The mechanism of action of ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate involves its binding to the GABA-A receptor at a site that is distinct from the GABA binding site. This binding results in an increase in the affinity of the receptor for GABA, which leads to an enhancement of the inhibitory effect of GABA on the neuron.
Biochemical and Physiological Effects:
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate has been shown to have a variety of biochemical and physiological effects. These include the enhancement of GABAergic neurotransmission, the induction of anesthesia, and the modulation of the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate in lab experiments is its high potency and specificity for the GABA-A receptor. This allows for precise modulation of GABAergic neurotransmission, which is important for studying the function of this system in the brain. However, one of the limitations of using this compound is its short half-life, which requires frequent administration to maintain its effects.
Zukünftige Richtungen
There are several future directions for the research on ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate. One area of interest is the development of more potent and selective compounds that can modulate GABAergic neurotransmission with greater precision. Another area of interest is the investigation of the role of GABAergic neurotransmission in various neurological and psychiatric disorders, such as epilepsy, anxiety, and depression. Finally, the development of novel anesthetics based on the structure of ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate is another area of potential research.
Conclusion:
In conclusion, ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate is a valuable tool for studying the function of GABA-A receptors in the brain. Its unique properties and mechanism of action have made it a popular compound in scientific research. Further research in this area has the potential to lead to the development of new treatments for neurological and psychiatric disorders.
Synthesemethoden
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate is synthesized through a multi-step process starting from the reaction of acetaldehyde and nitromethane. The resulting nitroalkene is then reduced to the corresponding amine, which is then reacted with ethyl chloroformate to form the desired product.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate has been extensively used in scientific research as a tool to study the function of GABA-A receptors in the brain. This compound acts as a positive allosteric modulator of GABA-A receptors, which results in an increase in the opening of the chloride ion channels. This, in turn, leads to hyperpolarization of the neuron and a decrease in neuronal excitability.
Eigenschaften
CAS-Nummer |
116545-16-5 |
|---|---|
Produktname |
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate |
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
ethyl 3-(ethylamino)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-10-8-7(6(3)14-11-8)9(12)13-5-2/h4-5H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
VZKNHZUCFRFRGU-UHFFFAOYSA-N |
SMILES |
CCNC1=NOC(=C1C(=O)OCC)C |
Kanonische SMILES |
CCNC1=NOC(=C1C(=O)OCC)C |
Synonyme |
4-Isoxazolecarboxylicacid,3-(ethylamino)-5-methyl-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







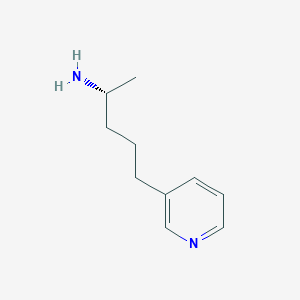
![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)

